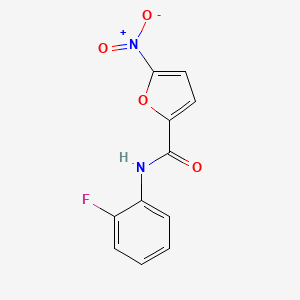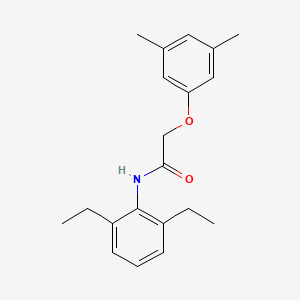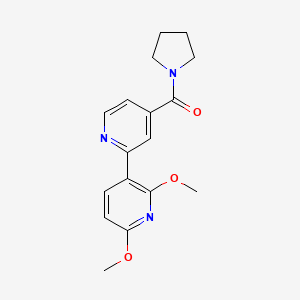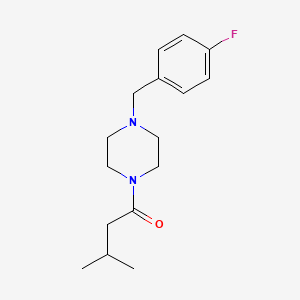![molecular formula C14H17N5O2 B5666906 1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)
1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals characterized by the presence of a triazine ring, a feature that is often associated with various biological activities and potential applications in materials science. The triazine core, combined with substituted amino groups and a methoxyacetone moiety, suggests a potential for diverse chemical reactivity and interactions, leading to its consideration in scientific research.
Synthesis Analysis
The synthesis of related triazine derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, triazine derivatives have been synthesized via reactions involving isocyanates and ethoxycarbonylhydrazones, resulting in 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones under specific conditions (Chau, Malanda, & Milcent, 1998). These methodologies highlight the versatile routes available for constructing triazine-based compounds, suggesting analogous strategies might be applicable for the target compound's synthesis.
Molecular Structure Analysis
The molecular structure of triazine derivatives, including bond lengths, angles, and conformational details, can be elucidated using techniques such as X-ray crystallography. For similar compounds, studies have revealed detailed insights into their molecular geometry and the orientation of substituents around the triazine ring, which significantly influences their reactivity and interactions (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Triazine compounds engage in a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, which can alter their chemical properties significantly. For example, derivatives of triazines have been used as precursors in the synthesis of novel anti-tumor agents, demonstrating the potential for bioactivity modulation through chemical transformation (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by the nature of their substituents. Studies involving related compounds provide insights into how modifications to the triazine core affect these properties, which is crucial for their application in various fields (Thabet, Al‐Hossainy, & Imran, 2020).
Chemical Properties Analysis
The chemical behavior of triazine derivatives, including reactivity towards nucleophiles, electrophiles, and other reactants, is a subject of ongoing research. The electronic structure, as determined by functional groups attached to the triazine ring, plays a critical role in defining these properties. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the compound's reactivity patterns, making it a versatile candidate for further chemical modifications (Elokhina et al., 1996).
Orientations Futures
The future directions for the study of “1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in similar compounds in medicinal chemistry, this compound could also be a subject of future research in drug discovery .
Propriétés
IUPAC Name |
1-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]-3-methoxypropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-3-5-10(6-4-9)16-14-18-12(17-13(15)19-14)7-11(20)8-21-2/h3-6H,7-8H2,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIIHGCOJCBWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)

![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
